![molecular formula C10H9BF2O2 B14687810 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- CAS No. 34017-66-8](/img/structure/B14687810.png)
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- is an organic compound with a unique structure that includes a butenone backbone, a phenyl group, and a difluoroboryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- typically involves the reaction of 3-buten-2-one with a phenylboronic acid derivative under specific conditions. The reaction is often catalyzed by a palladium complex, which facilitates the formation of the difluoroboryl group. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
Reduction: Formation of 4-phenylbutanol.
Substitution: Formation of bromophenyl or nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- involves its interaction with specific molecular targets. The difluoroboryl group can coordinate with various metal centers, facilitating catalytic processes. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Buten-2-one, 4-phenyl-: Lacks the difluoroboryl group, making it less versatile in catalytic applications.
3-Buten-2-one, 4-(2-furanyl)-: Contains a furanyl group instead of a phenyl group, altering its reactivity and applications.
Uniqueness
3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- is unique due to the presence of the difluoroboryl group, which imparts distinct chemical properties and enhances its utility in various applications, particularly in catalysis and materials science.
Eigenschaften
CAS-Nummer |
34017-66-8 |
|---|---|
Molekularformel |
C10H9BF2O2 |
Molekulargewicht |
209.99 g/mol |
IUPAC-Name |
4-difluoroboranyloxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C10H9BF2O2/c1-8(14)7-10(15-11(12)13)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
CXVNVHYNTQHBER-UHFFFAOYSA-N |
Kanonische SMILES |
B(OC(=CC(=O)C)C1=CC=CC=C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[4-[[4-[4,6-Bis(azanyl)-2,2-dimethyl-1,3,5-triazin-1-yl]-2-chloranyl-phenoxy]methyl]phenyl]carbonylamino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B14687730.png)
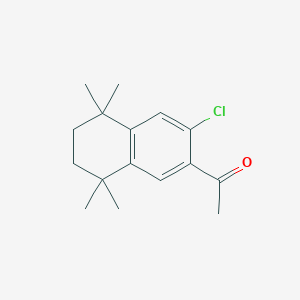
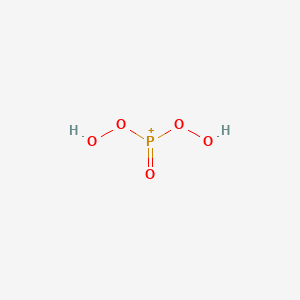

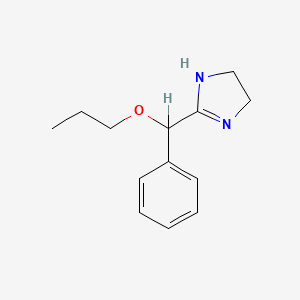

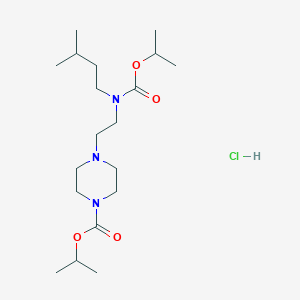
![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
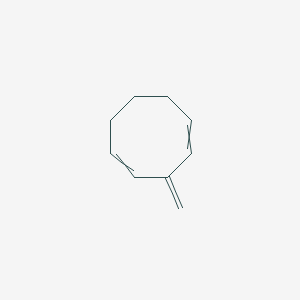
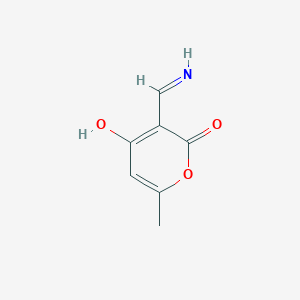
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
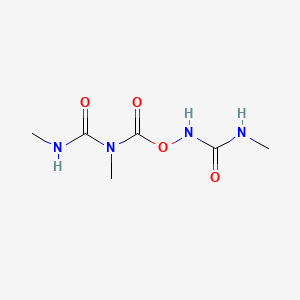
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
